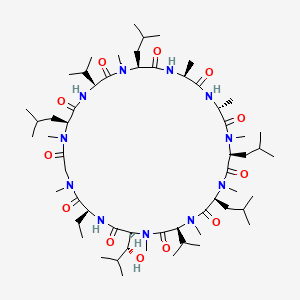

Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La cyclosporine A, 6-(thréo-3-hydroxy-N-méthyl-L-leucine)-, est un undecapeptide cyclique dérivé du champignon Tolypocladium inflatum. Elle est connue pour ses puissantes propriétés immunosuppressives, qui ont été largement exploitées en milieu clinique, notamment dans la transplantation d'organes et le traitement des maladies auto-immunes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cyclosporine A est synthétisée par un système complexe de synthétase de peptides non ribosomique (NRPS). L'enzyme responsable de sa synthèse, la synthétase de cyclosporine (CySyn), est l'un des systèmes NRPS les plus complexes connus, constitué d'un seul polypeptide de 1,7 MDa capable de catalyser un total de 40 étapes de réaction partielles . La synthèse implique l'activation, la modification et la polymérisation des acides aminés constitutifs, sept des onze azotes amides du squelette étant N-méthylés .

Méthodes de production industrielle : La production industrielle de la cyclosporine A est généralement obtenue par fermentation submergée utilisant l'espèce fongique Tolypocladium inflatum. L'optimisation du milieu de culture et l'utilisation d'approches mutationnelles pour l'amélioration des souches sont des stratégies courantes pour améliorer les rendements de production .

Analyse Des Réactions Chimiques

Types de réactions : La cyclosporine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est connu pour être hydroxylé par les enzymes du cytochrome P450, ce qui conduit à la formation de dérivés hydroxylés .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la cyclosporine A comprennent les enzymes du cytochrome P450, qui facilitent l'hydroxylation régiosélective. Les conditions de ces réactions impliquent généralement l'utilisation de protéines partenaires redox hétérologues pour reconstituer l'activité des enzymes .

Principaux produits : Les principaux produits formés à partir des réactions de la cyclosporine A comprennent des dérivés hydroxylés tels que la γ-hydroxy-N-méthyl-L-leucine-4-cyclosporine A et la γ-hydroxy-N-méthyl-L-leucine-9-cyclosporine A .

Applications De Recherche Scientifique

La cyclosporine A a un large éventail d'applications en recherche scientifique. En médecine, elle est principalement utilisée comme immunosuppresseur pour prévenir le rejet d'organes chez les patients transplantés et pour traiter les maladies auto-immunes . Elle a également été étudiée pour son potentiel à inverser la résistance aux médicaments multiples, à traiter les infections virales telles que l'hépatite C et le VIH-1, et comme agent anticancéreux . En biologie, la cyclosporine A est utilisée pour étudier les mécanismes d'activation des lymphocytes T et de modulation de la réponse immunitaire .

Mécanisme d'action

La cyclosporine A exerce ses effets en se liant à la protéine cyclophiline dans les lymphocytes T, ce qui conduit à l'inhibition de la calcineurine, une protéine phosphatase . Cette inhibition empêche l'activation des lymphocytes T et la production subséquente d'interleukine-2 et d'autres cytokines, supprimant ainsi la réponse immunitaire .

Mécanisme D'action

Cyclosporin A exerts its effects by binding to the protein cyclophilin in T-lymphocytes, leading to the inhibition of calcineurin, a protein phosphatase . This inhibition prevents the activation of T-cells and the subsequent production of interleukin-2 and other cytokines, thereby suppressing the immune response .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires à la cyclosporine A comprennent d'autres peptides cycliques ayant des propriétés immunosuppressives, telles que la tacrolimus et la sirolimus . Ces composés inhibent également l'activation des lymphocytes T, mais par le biais de cibles moléculaires et de voies différentes.

Unicité : La cyclosporine A est unique dans sa structure, contenant trois acides aminés non protéinogènes inhabituels et sept azotes amides N-méthylés . Cette singularité structurelle contribue à son affinité de liaison spécifique et à son mécanisme d'action, la distinguant des autres agents immunosuppresseurs .

Propriétés

Numéro CAS |

154334-72-2 |

|---|---|

Formule moléculaire |

C59H107N11O12 |

Poids moléculaire |

1162.5 g/mol |

Nom IUPAC |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C59H107N11O12/c1-25-40-55(78)64(18)30-45(71)65(19)41(26-31(2)3)52(75)63-46(35(10)11)58(81)66(20)42(27-32(4)5)51(74)60-38(16)50(73)61-39(17)54(77)67(21)43(28-33(6)7)56(79)68(22)44(29-34(8)9)57(80)69(23)47(36(12)13)59(82)70(24)48(53(76)62-40)49(72)37(14)15/h31-44,46-49,72H,25-30H2,1-24H3,(H,60,74)(H,61,73)(H,62,76)(H,63,75)/t38-,39+,40-,41-,42-,43-,44-,46-,47-,48-,49+/m0/s1 |

Clé InChI |

ZWSDLBLNECTKMP-BDBXRLBOSA-N |

SMILES isomérique |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

SMILES canonique |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)

![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)